
3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-trimethyldodeca-1,6,10-trien-3-ol, also known as Nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of many plants, including ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant woody aroma and is widely used in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nerolidol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of farnesol. The reaction typically uses a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods
In industrial settings, Nerolidol is often extracted from natural sources. The extraction process typically involves steam distillation of plant materials containing the compound. The distillate is then subjected to fractional distillation to isolate Nerolidol. This method is preferred due to its cost-effectiveness and the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Nerolidol can be oxidized using reagents like potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at room temperature.
Reduction: Reduction of Nerolidol can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction is usually carried out under high pressure and at elevated temperatures.
Substitution: Substitution reactions involving Nerolidol often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidation of Nerolidol can yield compounds like nerol and geraniol.
Reduction: Reduction can produce saturated alcohols like farnesol.
Substitution: Substitution reactions can result in halogenated derivatives of Nerolidol.
Wissenschaftliche Forschungsanwendungen
Nerolidol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Nerolidol exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown that Nerolidol has potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant aroma.
Wirkmechanismus
Nerolidol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can disrupt the function of microbial cells, leading to their death. Additionally, Nerolidol can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Nerolidol is similar to other sesquiterpene alcohols like farnesol and bisabolol. it is unique due to its distinct woody aroma and its presence in a wide variety of essential oils. Unlike farnesol, which has a more floral scent, Nerolidol’s aroma is more earthy and woody. Bisabolol, on the other hand, is known for its soothing properties and is commonly used in skincare products .
List of Similar Compounds
- Farnesol
- Bisabolol
- Linalool
- Geraniol
Eigenschaften
Molekularformel |
C60H104O4 |
|---|---|
Molekulargewicht |
889.5 g/mol |
IUPAC-Name |
3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/4C15H26O/c4*1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h4*6,9,11,16H,1,7-8,10,12H2,2-5H3 |
InChI-Schlüssel |
GMWKQPCALHSIAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
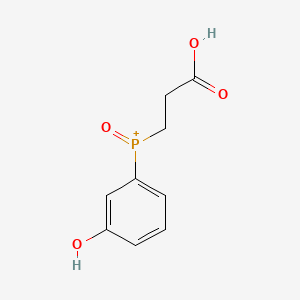
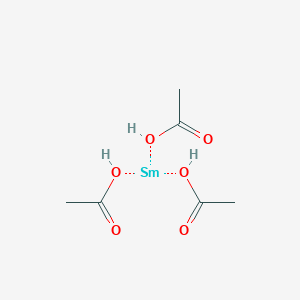
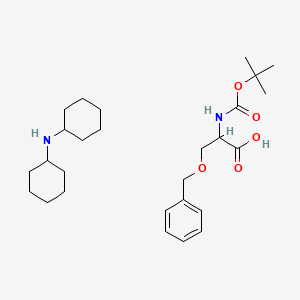
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
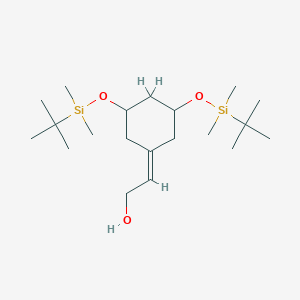
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
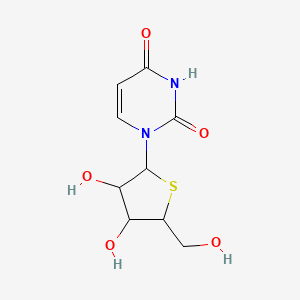
![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride](/img/structure/B13398692.png)
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
